molecular formula C7H6F3N3O B13666546 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B13666546
M. Wt: 205.14 g/mol
InChI Key: AEHDRHIZUFJPGJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Comparison: Compared to these similar compounds, 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide exhibits unique properties such as enhanced stability and specific biological activities. The presence of the carboxamide group differentiates it from its ester counterparts, influencing its reactivity and application potential .

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C7H6F3N3O/c1-3-4(5(11)14)2-12-6(13-3)7(8,9)10/h2H,1H3,(H2,11,14)

InChI Key

AEHDRHIZUFJPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)N)C(F)(F)F

Origin of Product

United States

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